N'-methylpyridine-3-carboximidamide
Description
Properties
CAS No. |
856213-45-1 |
|---|---|
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
N'-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H9N3/c1-9-7(8)6-3-2-4-10-5-6/h2-5H,1H3,(H2,8,9) |
InChI Key |
QPIHZVADOIPPHE-UHFFFAOYSA-N |
SMILES |
CN=C(C1=CN=CC=C1)N |
Canonical SMILES |
CN=C(C1=CN=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key compounds for comparison include:
Table 1: Structural and Functional Comparison
Key Differences:
Substituent Position and Reactivity: The 3-position substitution on the pyridine ring in this compound may confer distinct electronic effects compared to 2-substituted analogs (e.g., ). N'-Methyl vs. N'-Hydroxy: The methyl group in the target compound reduces polarity compared to the hydroxyl group in its amidoxime analog (), likely decreasing solubility in polar solvents but improving lipid membrane permeability for biological applications.
Functional Group Impact :
- Amidines (this compound) are stronger bases (pKa ~10–12) than amidoximes (pKa ~8–9), influencing their behavior in acid-catalyzed reactions or metal coordination .
- Halogenated pyridines (e.g., 6-Chloro-2-iodo-3-methylpyridine, ) exhibit reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas amidine derivatives are more suited for hydrogen-bond-mediated interactions.
Applications :
- N'-Hydroxy-3-methylpyridine-2-carboximidamide () is documented in coordination chemistry for forming metal complexes, whereas the methyl-substituted amidine may serve as a ligand with tunable basicity.
- Halogenated pyridines () are established intermediates in agrochemical synthesis, while amidine derivatives are explored for antiviral or enzyme-inhibiting properties.
Research Findings and Limitations
- Synthesis Challenges: No direct synthesis protocols for this compound are available in the provided evidence. However, analogous amidines are typically synthesized via condensation of nitriles with amines under acidic conditions.
- The methyl group may enhance metabolic stability compared to hydroxylated analogs .
- Data Gaps : Experimental data on solubility, stability, and toxicity for the target compound are absent. Comparisons rely on extrapolation from structural analogs.
Preparation Methods
Amidination of Pyridine-3-carbonitrile Derivatives
A common synthetic route to prepare this compound involves the reaction of pyridine-3-carbonitrile with methylamine or methyl-substituted amidine reagents under controlled conditions. The amidination converts the nitrile group (-CN) into a carboximidamide (-C(=NH)NHCH3) moiety.
-
- Pyridine-3-carbonitrile is dissolved in a suitable solvent such as methanol or ethanol.
- Methylamine or methyl-substituted amidine is added, often in the presence of a base catalyst like sodium methoxide.
- The reaction mixture is stirred under reflux or at elevated temperature for several hours.
- The product precipitates or is isolated by filtration and purified by recrystallization.
This method is supported by analogous preparation protocols for related compounds, such as pyridine-2,6-dicarbonitrile derivatives converted to dicarboximidamides using sodium methoxide and cyanamide or ammonium chloride reagents in methanol (see research on pyridine-2,6-bis(carboximidamide) synthesis).
Comparative Data Table of Preparation Parameters
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N'-methylpyridine-3-carboximidamide, and how can reaction efficiency be monitored?
- Methodological Answer : The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with methylamine under controlled conditions. A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) are used to facilitate amide bond formation . Reaction efficiency can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and completion. Optimization of solvent polarity (e.g., dimethylformamide or ethanol) and temperature (room temperature to 60°C) is critical to minimize side reactions .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the methyl group and pyridine ring protons. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy validates functional groups (e.g., C=N stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Purity is assessed via HPLC with a reverse-phase C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is standard for research-grade compounds. Recrystallization in ethanol or acetonitrile removes impurities, and elemental analysis (C, H, N) ensures stoichiometric consistency .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and reactive sites. Molecular dynamics simulations assess solvent interactions and stability. Software like Gaussian or ORCA predicts regioselectivity in electrophilic substitution reactions (e.g., nitration or halogenation) .
Q. What methodologies are recommended to resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Systematic reviews with meta-analysis (e.g., Cochrane guidelines) quantify heterogeneity using I² and H statistics to distinguish true biological variation from methodological bias . Dose-response meta-regression adjusts for concentration-dependent effects, while subgroup analysis isolates variables like cell line specificity or assay type .
Q. What strategies can be employed to optimize the regioselectivity of functional group modifications on this compound?
- Methodological Answer : Directed ortho-metalation (DoM) using n-BuLi or LDA enables regioselective functionalization at the pyridine ring’s 4-position. Protecting groups (e.g., tert-butyldimethylsilyl) shield the carboximidamide moiety during halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) . Kinetic studies under varying temperatures and catalysts (e.g., Pd/Cu) further refine selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
